molecular formula C23H17Cl3N2S2 B2662094 5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318951-85-8

5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2662094
CAS No.: 318951-85-8
M. Wt: 491.87
InChI Key: GFKGRWZQZBCLHO-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and sulfur-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of Sulfanyl Groups: The next step involves the introduction of the sulfanyl groups. This can be achieved through nucleophilic substitution reactions where thiol groups are introduced to the aromatic rings.

    Chlorination: The final step involves the chlorination of the aromatic rings using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the pyrazole core, potentially leading to the formation of dihydropyrazoles or reduced aromatic systems.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazoles or reduced aromatic systems.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and sulfanyl groups suggests potential interactions with hydrophobic pockets and sulfur-binding sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
  • 5-[(4-methylphenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

Uniqueness

The uniqueness of 5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both chlorinated and sulfanyl groups on the aromatic rings can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3N2S2/c1-28-23(30-17-12-10-16(24)11-13-17)18(21(27-28)15-6-3-2-4-7-15)14-29-22-19(25)8-5-9-20(22)26/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKGRWZQZBCLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=CC=C3Cl)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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